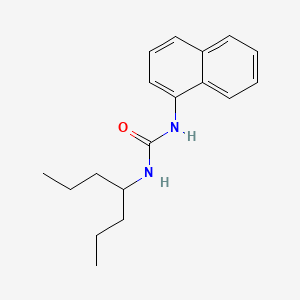
Urea, N-1-naphthalenyl-N'-(1-propylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- is a synthetic organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a naphthalene ring and a propylbutyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-1-naphthalenyl-N’-(1-propylbutyl)-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia or another amine to form the N-substituted urea .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of resource-efficient and environmentally friendly processes. For example, the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents has been developed as a practical, mild, and efficient method for synthesizing N-substituted ureas .
化学反応の分析
Types of Reactions
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives.
科学的研究の応用
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Thiourea, 1-naphthalenyl-: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
Urea, N-cyclopropyl-N’-1-naphthalenyl-: This compound has a cyclopropyl group instead of a propylbutyl group.
Uniqueness
Urea, N-1-naphthalenyl-N’-(1-propylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
40755-12-2 |
|---|---|
分子式 |
C18H24N2O |
分子量 |
284.4 g/mol |
IUPAC名 |
1-heptan-4-yl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H24N2O/c1-3-8-15(9-4-2)19-18(21)20-17-13-7-11-14-10-5-6-12-16(14)17/h5-7,10-13,15H,3-4,8-9H2,1-2H3,(H2,19,20,21) |
InChIキー |
CMXACVYTDQYAMT-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)NC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
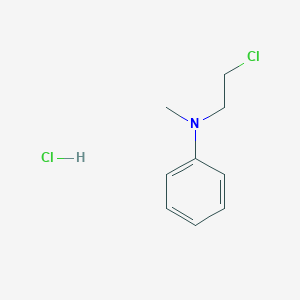



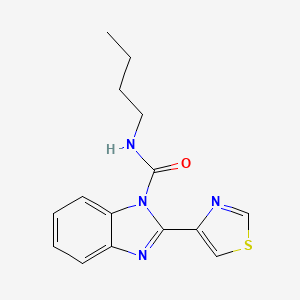
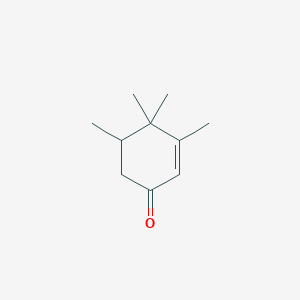
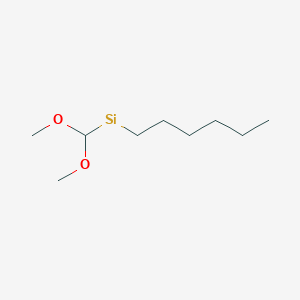
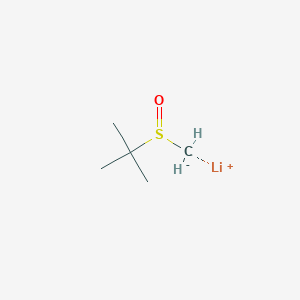
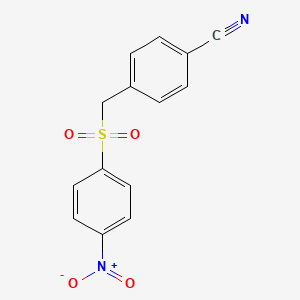
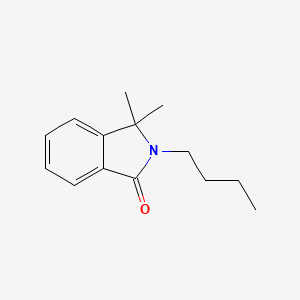
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
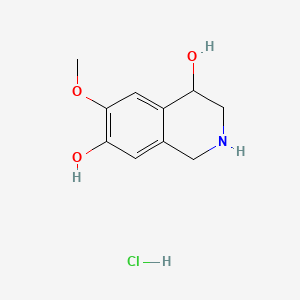
![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
